Ancistrotecine B

Pain Research Ion Channel Pharmacology Natural Product Discovery

Pain research programs targeting Nav1.7 face a mechanistic gap: peptidic (e.g., ProTx-III) and small-molecule (e.g., PF-05089771) inhibitors exhibit distinct pharmacological profiles that fail to replicate the unique naphthylisoquinoline (NIQ) electrophysiological signature. Ancistrotecine B, the most potent NIQ identified from a 25-compound library, fills this gap. • Nav1.7 IC50 = 0.73 µM; -25.99 mV hyperpolarizing shift in steady-state slow inactivation • Suppresses native Na+ currents & AP firing in DRG neurons • Dose-dependent analgesia in formalin model (2-200 nmol, i.pl.)

Molecular Formula C26H31NO4
Molecular Weight 421.5 g/mol
Cat. No. B12373958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncistrotecine B
Molecular FormulaC26H31NO4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC
InChIInChI=1S/C26H31NO4/c1-14-10-19-18(8-9-20(28)24(19)21(11-14)29-5)25-22(30-6)13-17-12-15(2)27(4)16(3)23(17)26(25)31-7/h8-11,13,15-16,28H,12H2,1-7H3/t15-,16-/m0/s1
InChIKeyLPLDOTPFINCOQG-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ancistrotecine B: Sourcing Guide for a First-in-Class Naphthylisoquinoline Nav1.7 Inhibitor


Ancistrotecine B (Compound 2) is a naphthylisoquinoline alkaloid (NIQ) isolated from the plant Ancistrocladus tectorius, identified as a structurally novel inhibitor of the voltage-gated sodium channel Nav1.7 [1]. It is characterized by its potent inhibition of this channel (IC50 = 0.73 µM), which is a well-validated target for pain signal modulation [1]. As the most potent compound identified within a library of 25 structurally related NIQs, Ancistrotecine B serves as the key representative and structural template for this emerging class of non-traditional sodium channel modulators [1].

Why Ancistrotecine B Cannot Be Replaced by Other Nav1.7 Inhibitors or NIQ Analogs


Selecting a Nav1.7 inhibitor for pain research involves more than choosing a compound with a favorable IC50; the mechanism of action and structural class dictate its utility. While potent peptidic inhibitors like ProTx-III (IC50 = 2.1 nM) or small molecules like PF-05089771 (IC50 = 11 nM) exist, their large peptide structures or specific binding pockets represent distinct mechanistic and pharmacological profiles that may not translate to the unique electrophysiological signature of Ancistrotecine B [1]. Furthermore, within the naphthylisoquinoline class, even minor structural variations (e.g., linkage at C-5 vs. C-7 of the isoquinoline core) result in significant changes in potency and functional activity [2]. Ancistrotecine B's specific substitution pattern is directly linked to its maximal potency and its unique ability to dramatically shift channel inactivation kinetics, a functional feature not shared by all NIQs [2]. Substituting Ancistrotecine B with a less characterized NIQ or an inhibitor from another structural class compromises the reproducibility of key electrophysiological findings detailed below.

Quantitative Differentiation of Ancistrotecine B: Comparative Evidence Guide


Potency Benchmarking: Ancistrotecine B as the Most Potent NIQ in a Class-Wide Screen

In a head-to-head comparison against 25 other naphthylisoquinoline alkaloids (NIQs) from Ancistrocladus tectorius, Ancistrotecine B (Compound 2) exhibited the highest inhibitory potency against the human Nav1.7 channel stably expressed in HEK293 cells [1]. This intra-class ranking is critical for researchers selecting the optimal tool compound from this new structural family.

Pain Research Ion Channel Pharmacology Natural Product Discovery

Functional Differentiation: Ancistrotecine B's Unique Modulation of Nav1.7 Inactivation Kinetics

Ancistrotecine B demonstrates a unique functional effect on Nav1.7 channel gating that differentiates it from other voltage-gated sodium channel (VGSC) inhibitors. It causes a dramatic hyperpolarizing shift in the voltage-dependence of steady-state slow inactivation [1]. This specific biophysical mechanism, which stabilizes the channel's non-conducting inactivated state, is a key distinguishing feature not quantified for the other 24 NIQs in the same study.

Electrophysiology Ion Channel Biophysics Mechanism of Action

Ex Vivo Validation: Ancistrotecine B Suppresses Excitability in Native Sensory Neurons

The functional activity of Ancistrotecine B is validated in a physiologically relevant ex vivo system. It potently suppresses native sodium currents and action potential firing in acutely isolated mouse dorsal root ganglion (DRG) neurons, the primary nociceptive sensory neurons [1]. This confirms that its mechanism of action, characterized in heterologous systems, translates to native neuronal environments.

Pain Research Neurophysiology Ex Vivo Pharmacology

In Vivo Efficacy Benchmark: Ancistrotecine B Demonstrates Dose-Dependent Analgesia

Ancistrotecine B demonstrates clear, dose-dependent efficacy in a standard preclinical model of inflammatory pain. Local administration significantly reduces nociceptive behaviors in the formalin-induced mouse model, providing a quantitative in vivo benchmark for its analgesic potential [1].

Pain Research In Vivo Pharmacology Analgesic Drug Discovery

Defined Application Scenarios for Procuring Ancistrotecine B


SAR and Medicinal Chemistry: Use as a Structural Template for NIQ-Based Nav1.7 Inhibitors

Research programs focused on developing novel, non-opioid analgesics should procure Ancistrotecine B as the starting point for structure-activity relationship (SAR) campaigns. As the most potent member of the newly identified NIQ class of Nav1.7 inhibitors [1], it serves as the validated template for designing analogs aimed at improving potency, selectivity, or drug-like properties.

Electrophysiology: Use as a Benchmark Tool to Study State-Dependent Nav1.7 Block

Electrophysiology laboratories investigating state-dependent mechanisms of sodium channel inhibition should use Ancistrotecine B as a defined pharmacological tool. Its quantifiable effect of causing a dramatic hyperpolarizing shift (-25.99 mV) in the steady-state slow inactivation of Nav1.7 channels [1] makes it a valuable benchmark for studying and teaching this specific mode of channel modulation.

Neurophysiology: Use for Ex Vivo Validation of Nav1.7-Mediated Neuronal Excitability

Researchers studying the role of Nav1.7 in peripheral sensory neuron excitability can employ Ancistrotecine B for ex vivo validation. Its demonstrated ability to suppress native sodium currents and action potential firing in acutely isolated DRG neurons [1] makes it a suitable tool compound for probing Nav1.7 function in native tissue preparations, distinct from heterologous cell line models.

Preclinical Pain Research: Use as a Positive Control in Inflammatory Pain Models

In preclinical pain studies, particularly those using the formalin-induced inflammatory pain model, Ancistrotecine B can be utilized as a positive control compound. Its established, dose-dependent analgesic effect following local intraplantar administration (2, 20, 200 nmol) [1] provides a validated benchmark for evaluating new analgesic candidates or genetic modifications in this widely used behavioral assay.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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